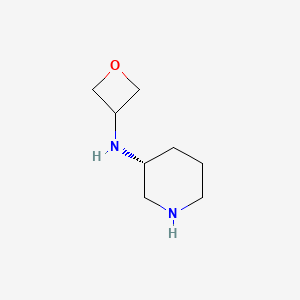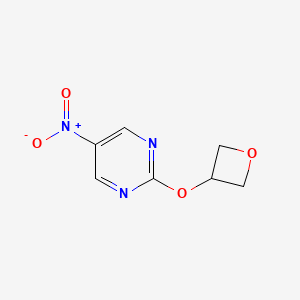![molecular formula C17H27BClNO2 B1396294 1-{[4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]メチル}ピロリジン塩酸塩 CAS No. 2096332-19-1](/img/structure/B1396294.png)
1-{[4-(テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]メチル}ピロリジン塩酸塩
説明
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C17H27BClNO2 and its molecular weight is 323.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成における重要な中間体です . その高い安定性、低い毒性、およびさまざまな変換プロセスにおける高い反応性により、有機合成反応で広く使用されています .
創薬
この化合物のようホウ酸化合物は、通常、酵素阻害剤または特定の配位子薬として使用されます . それらは、癌治療におけるホウ素中性子捕捉療法とフィードバック制御薬物輸送ポリマーで広く使用されています .
フッ素含有薬
フッ素原子の強い電気陰性度は、炭素への親和性を高めるため、フッ素含有薬は高い生物学的活性、強い安定性、および薬物耐性の利点を持ちます .
アミド局所麻酔薬
アミド局所麻酔薬は、臨床癌手術で広く使用されています。 生体内研究および臨床データは、アミド局所麻酔薬の使用は癌治療に適しており、良好な応用見通しがあることを示しています .
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます .
薬物キャリア
ホウ酸エステル結合は、単純な構築条件、良好な生体適合性、および生物体内のpH、グルコース、およびATPなどのさまざまな微小環境の変化に応答する能力の利点があるため、刺激応答性薬物キャリアの構築に広く使用されています .
結晶構造解析
化合物の構造は、FTIR、1Hおよび13C NMR、およびMSによって確認できます . 化合物の単結晶構造は、X線回折によって測定し、結晶学的および立体配座解析を行うことができます .
密度汎関数理論(DFT)研究
DFTは、分子構造をさらに計算し、X線値と比較するために適用されます . 立体配座解析の結果は、DFTによって最適化された分子構造が、単結晶X線回折によって決定された単結晶構造と同一であることを示しています .
作用機序
Target of Action
The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to be involved in various organic reactions, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound’s mode of action is likely related to its boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic esters are known to undergo reactions with various organic compounds, forming new carbon-carbon bonds . The exact interaction of this compound with its targets, however, remains to be elucidated.
Biochemical Pathways
The compound may affect biochemical pathways through its potential role in the formation of new carbon-carbon bonds . This could lead to the synthesis of new organic compounds or modification of existing ones. The downstream effects of these changes would depend on the specific context and are currently unknown.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of other reactive species .
特性
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-14(8-10-15)13-19-11-5-6-12-19;/h7-10H,5-6,11-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMCZUCHOSLPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)


![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)

![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
![4-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396225.png)





